![molecular formula C18H13NO5S2 B2368454 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-89-6](/img/structure/B2368454.png)

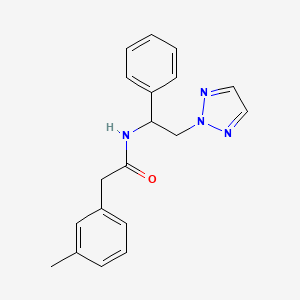

2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

In a related study, a compound “2-{[(2-hydroxy-5-methoxyphenyl) methylidene]amino} nicotinic acid” was synthesized from o-phenylenediamine and 5-methoxysalicaldehyde . The synthesized compound was characterized using FT-IR, 1H-NMR, 13C-NMR, and GC–MS techniques .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications

Synthesis and Antibacterial Activity

Patel and Patel (2010) describe the synthesis of 2-hydroxy benzoic acid derivatives, including a class of compounds structurally similar to 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid. They report that these compounds exhibit antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Patel & Patel, 2010).

Hetero-Diels-Alder Reactions

Velikorodov et al. (2017) explored the Hetero-Diels–Alder reactions involving thiazolidin-2-ones, which are closely related to the compound of interest. These reactions yielded compounds with potential applications in medicinal chemistry, particularly as intermediates in synthesizing more complex molecules (Velikorodov et al., 2017).

Antioxidant Activity

Xu et al. (2017) isolated phenyl ether derivatives from a marine-derived fungus, demonstrating strong antioxidant activities. The structural similarities to 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid suggest potential antioxidant applications for this compound as well (Xu et al., 2017).

Electrochemical Applications

Mandić et al. (2004) investigated the electrochemical behavior of benzoic acid derivatives similar to the compound . Their findings can be relevant to understanding the electrochemical properties and applications of such compounds, possibly in sensing technologies (Mandić et al., 2004).

Photochemical and Photophysical Properties

Pişkin et al. (2020) studied the photochemical and photophysical properties of zinc phthalocyanine compounds, which can be structurally related to 2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid. These properties are crucial for applications in photodynamic therapy, particularly in cancer treatment (Pişkin et al., 2020).

"Green" Synthesis Applications

Horishny and Matiychuk (2020) describe a green synthesis approach for producing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, suggesting environmentally friendly synthesis methods for compounds structurally similar to the one (Horishny & Matiychuk, 2020).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5S2/c1-24-14-5-3-2-4-10(14)8-15-16(21)19(18(25)26-15)11-6-7-13(20)12(9-11)17(22)23/h2-9,20H,1H3,(H,22,23)/b15-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCFMCRATTUKDS-NVNXTCNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]isoxazole-3-carboxamide](/img/structure/B2368371.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)

![1-(3-Chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368383.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2368384.png)

![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)

![2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368391.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B2368392.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2368393.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2368394.png)